(2R)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;cyclohexanamine
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Overview
Description
(2R)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;cyclohexanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an azido group, a carbamate group, and a cyclohexanamine moiety.
Mechanism of Action
Target of Action
Boc-D-Aza-OH (CHA) is a click chemistry reagent . Click chemistry is a powerful tool for creating covalent bonds between molecular fragments . The primary targets of Boc-D-Aza-OH (CHA) are various biological molecules such as nucleic acids, lipids, and proteins .
Mode of Action
Boc-D-Aza-OH (CHA) interacts with its targets through a process known as click chemistry . This process involves the formation of covalent bonds between the azide group in Boc-D-Aza-OH (CHA) and alkyne groups present in other molecules . The result is a stable triazole linkage that is resistant to cleavage .
Biochemical Pathways
The exact biochemical pathways affected by Boc-D-Aza-OH (CHA) are dependent on the specific molecules it binds to. Given its broad reactivity with nucleic acids, lipids, and proteins, it can potentially influence a wide range of biochemical processes .
Pharmacokinetics
As a small molecule, it is likely to have good bioavailability and can potentially cross cell membranes to reach intracellular targets .
Result of Action
The molecular and cellular effects of Boc-D-Aza-OH (CHA) are largely dependent on the specific molecules it interacts with. By forming stable linkages with various biomolecules, it can potentially alter their function and influence cellular processes .
Action Environment
The action of Boc-D-Aza-OH (CHA) can be influenced by various environmental factors. For instance, the presence of alkyne-containing molecules in the environment can affect its reactivity. Additionally, factors such as pH and temperature can potentially influence the rate of the click chemistry reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;cyclohexanamine typically involves multiple steps. One common approach is to start with the appropriate amino acid derivative, which undergoes azidation to introduce the azido group. The carbamate group is then introduced through a reaction with an appropriate isocyanate. Finally, the cyclohexanamine moiety is attached through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, the azido group can be used for bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in living systems.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer chemistry.
Allylamine: An unsaturated amine used in the synthesis of pharmaceuticals and polymers.
Uniqueness
What sets (2R)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;cyclohexanamine apart is its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its azido group is particularly useful for bioorthogonal chemistry, making it valuable in biological and medical research.
Properties
IUPAC Name |
(2R)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;cyclohexanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O4.C6H13N/c1-8(2,3)16-7(15)11-5(6(13)14)4-10-12-9;7-6-4-2-1-3-5-6/h5H,4H2,1-3H3,(H,11,15)(H,13,14);6H,1-5,7H2/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTIDHZIISJNBU-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN=[N+]=[N-])C(=O)O.C1CCC(CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CN=[N+]=[N-])C(=O)O.C1CCC(CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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